5-(Chloromethyl)-1,2,3-trimethylbenzene
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Overview
Description
5-(Chloromethyl)-1,2,3-trimethylbenzene is an aromatic compound with a benzene ring substituted with three methyl groups and one chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes have been developed to optimize the reaction conditions and improve yield. These processes involve the use of high-efficiency reactors and precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2,3-trimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include benzoic acid derivatives and benzaldehyde derivatives.
Reduction Reactions: The primary product is 1,2,3-trimethylbenzene.
Scientific Research Applications
5-(Chloromethyl)-1,2,3-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials such as polymers and resins.
Biological Studies: It is used as a probe in biochemical studies to understand the interactions of aromatic compounds with biological molecules.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2,3-trimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring with various nucleophiles . This reactivity is exploited in organic synthesis to introduce functional groups onto the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-1,2,3-trimethylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
1,2,4-Trimethylbenzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-1,2,3-trimethylbenzene is unique due to the presence of the chloromethyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C10H13Cl |
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Molecular Weight |
168.66 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2,3-trimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7-4-10(6-11)5-8(2)9(7)3/h4-5H,6H2,1-3H3 |
InChI Key |
QSXCPLAFNLQCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)CCl |
Origin of Product |
United States |
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